molecular formula C14H11ClN4O3S2 B11409870 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11409870
M. Wt: 382.8 g/mol
InChI Key: AMSQYYOUGHXCOI-UHFFFAOYSA-N
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Description

5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is an organic compound with the molecular formula C14H11ClN4O3S2 and a molecular weight of 382.84 g/mol This compound features a pyrimidine ring substituted with a methanesulfonyl group, a benzothiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 6-methyl-1,3-benzothiazole-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The methanesulfonyl group can also participate in biochemical reactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H11ClN4O3S2

Molecular Weight

382.8 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H11ClN4O3S2/c1-7-3-4-9-10(5-7)23-13(17-9)19-12(20)11-8(15)6-16-14(18-11)24(2,21)22/h3-6H,1-2H3,(H,17,19,20)

InChI Key

AMSQYYOUGHXCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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